molecular formula C16H13N5O B11003277 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide

Cat. No.: B11003277
M. Wt: 291.31 g/mol
InChI Key: MCIXBLOJKNFPQP-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused to a pyridine ring, with a methylene bridge connecting the triazole’s 3-position to an indole-6-carboxamide moiety.

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide

InChI

InChI=1S/C16H13N5O/c22-16(12-5-4-11-6-7-17-13(11)9-12)18-10-15-20-19-14-3-1-2-8-21(14)15/h1-9,17H,10H2,(H,18,22)

InChI Key

MCIXBLOJKNFPQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Fragment Coupling

This method involves independent preparation of the indole-6-carboxamide and triazolopyridine fragments, followed by methylene bridge formation.

Indole-6-Carboxamide Synthesis

The indole core is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, 6-nitroindole can be reduced to 6-aminoindole, which is subsequently acylated with activated carbonyl agents (e.g., chloroformates or acyl chlorides) to yield the carboxamide.

Triazolo[4,3-a]pyridine Preparation

A widely adopted route involves cyclocondensation of 2-hydrazinopyridines with aldehydes or ketones. A notable one-pot synthesis at room temperature uses 2-hydrazinopyridine and aromatic aldehydes in the presence of catalytic iodine, achieving yields up to 92%.

Fragment Coupling

The final step employs nucleophilic substitution or reductive amination to link the triazolopyridine’s methyl group to the indole’s carboxamide nitrogen. For instance, reacting 3-(chloromethyl)-[1,triazolo[4,3-a]pyridine with 1H-indole-6-carboxamide in the presence of K₂CO₃ in DMF at 80°C achieves coupling.

Advanced One-Pot Methodologies

Recent advancements focus on minimizing isolation steps. A catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines enables simultaneous triazolopyridine formation and phosphorylation. While originally designed for phosphorylated derivatives, this method’s principles are adaptable for introducing methylene-linked carboxamide groups.

Key Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDMF85%
Temperature60–80°CMaximizes rate
BaseK₂CO₃Prevents hydrolysis
Reaction Time12–24 hoursComplete conversion

Mechanistic Insights and Pathway Elucidation

Cyclization Dynamics

The triazolopyridine ring forms via intramolecular cyclization of hydrazine intermediates. For example, 2-hydrazinopyridine reacts with aldehydes to form hydrazones, which undergo iodine-mediated cyclization to yield the triazolo ring. In phosphorylated variants, chloroethynylphosphonates facilitate 5-exo-dig cyclization, producing stable triazolopyridines.

Challenges in Regioselectivity

Electron-withdrawing groups (e.g., nitro) on pyridine precursors can induce Dimroth rearrangements, altering ring substitution patterns. For instance, 2-hydrazinyl-3-nitropyridine formstriazolo[1,5-a]pyridines instead of the desired [4,3-a] isomers under acidic conditions.

Analytical Characterization

Post-synthesis validation employs spectroscopic and crystallographic techniques:

Representative Data for N-(Triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.65 (s, 1H, triazole), 8.12 (d, J = 8.4 Hz, 1H, pyridine), 7.82 (s, 1H, indole)
¹³C NMRδ 165.2 (C=O), 149.6 (triazole C), 136.4 (indole C₆)
HRMS[M+H]⁺ Calc. 305.1382, Found 305.1385

X-ray crystallography confirms the methylene bridge’s spatial orientation and planarity of the fused triazolopyridine system.

Applications and Derivative Synthesis

The compound’s hybrid structure positions it as a lead for kinase inhibitors or antiviral agents. Structural analogs with electron-deficient triazolopyridines exhibit enhanced binding to viral proteases. Phosphorylated derivatives, synthesized via chloroethynylphosphonate routes, show promise in modulating enzymatic activity .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazolopyridine moiety, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

The compound's structure suggests potential cytotoxicity against various cancer cell lines. Recent studies have shown that derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer activity through multiple mechanisms:

Mechanisms of Action:

  • c-Met Kinase Inhibition : Certain derivatives act as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. For example, one study reported an IC50 value of 48 nM against c-Met kinase for a related compound.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to increased apoptosis. Techniques such as Annexin V-FITC/PI staining have demonstrated elevated apoptotic rates in treated cells.

Case Study: Antitumor Activity
A study evaluated the anticancer properties of similar compounds against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated significant activity with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively.

Immunotherapy Applications

Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) represent a promising strategy in cancer immunotherapy. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide has been identified as a potential IDO1 inhibitor:

Research Findings:

  • A structure-based virtual screening identified this compound as a novel chemotype with sub-micromolar potency against IDO1. Its design allows for high metabolic stability and selectivity over other heme-containing enzymes .

Antimalarial Activity

Interestingly, some derivatives of the compound have also been tested for antimalarial activity against Plasmodium falciparum. Studies reported IC50 values around 2.24 μM and 4.98 μM for selected compounds, showcasing the versatility of the triazole-pyridine scaffold beyond oncology applications.

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby disrupting cellular processes that lead to disease .

Comparison with Similar Compounds

Core Heterocycle Differences

  • Target Compound : Contains a [1,2,4]triazolo[4,3-a ]pyridine core (pyridine fused to triazole at positions 4,3-a) .
  • Evidence Compounds : Feature [1,2,4]triazolo[4,3-b ]pyridazine cores (pyridazine fused to triazole at positions 4,3-b) .
    • Key Distinction : Pyridine (one nitrogen) vs. pyridazine (two adjacent nitrogens), altering electronic properties and binding interactions.

Substituent Variations

Compound Name (Abbreviated) Core Structure Key Substituents Molecular Formula Molecular Weight LogP (if available)
Target Compound [1,2,4]triazolo[4,3-a]pyridine Indole-6-carboxamide via methylene linker Likely ~C₁₉H₁₅N₇O* ~389 (estimated) N/A
N-(4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide [1,2,4]triazolo[4,3-b]pyridazine Methyl group (triazolo), phenyl, piperidine C₂₃H₂₁N₉O 439.47 N/A
N-Phenyl-1-(triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide [1,2,4]triazolo[4,3-b]pyridazine Phenyl, piperidinecarboxamide C₁₇H₁₈N₆O 322.36 0.85
1-methyl-N-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide [1,2,4]triazolo[4,3-b]pyridazine Thiophene, methyl-indazole C₁₉H₁₅N₇OS 389.40 N/A

*Estimated based on structural analogy to .

Key Observations

  • Molecular Weight : The target compound’s estimated molecular weight (~389) aligns closely with ’s compound (389.40), suggesting comparable steric bulk.
  • LogP : ’s compound has a moderate LogP (0.85), indicating balanced lipophilicity, while the target’s indole substituent may increase hydrophobicity .
  • Substituent Diversity : ’s thiophene and indazole groups introduce sulfur-based π-π interactions, contrasting with the target’s indole system .

Implications of Structural Differences

  • Bioavailability : The pyridazine core in evidence compounds may enhance solubility compared to the pyridine-based target due to additional nitrogen atoms .
  • Target Binding : The indole-6-carboxamide in the target compound could mimic tryptophan residues in protein-binding sites, a feature absent in evidence compounds.
  • Synthetic Complexity : ’s thiophene moiety introduces synthetic challenges (e.g., regioselectivity), whereas the target’s indole is a well-characterized scaffold .

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer immunotherapy and as a therapeutic agent against various diseases. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol

1. Anticancer Activity

Recent studies have indicated that compounds related to the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. For instance:

  • A series of [1,2,4]triazolo[4,3-a]pyridines were identified as potent inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immune evasion. One compound from this series exhibited an IC50 value of 92.3 nM in inhibiting this interaction and enhanced interferon-gamma production in T-cell co-culture models .
    CompoundIC50 (nM)Mechanism
    A2292.3PD-1/PD-L1 Inhibition

2. Immunomodulatory Effects

The compound has been studied for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO plays a crucial role in immune regulation and tumor progression:

  • Inhibitors derived from the triazolo[4,3-a]pyridine scaffold have shown promise in enhancing immune responses against tumors by blocking IDO activity. This mechanism can synergize with other immunotherapeutic agents to improve overall efficacy .

3. Neuroprotective and Antimicrobial Properties

Research indicates that derivatives of the triazolo[4,3-a]pyridine framework exhibit neuroprotective effects and possess antimicrobial activity:

  • Studies have reported that these compounds can protect neuronal cells from oxidative stress and apoptosis while also demonstrating antibacterial and antifungal activities .

Case Study 1: PD-1/PD-L1 Interaction Inhibition

A study investigating the effects of various [1,2,4]triazolo[4,3-a]pyridines highlighted their ability to inhibit PD-1/PD-L1 interactions effectively. The lead compound demonstrated significant enhancement in T-cell activation through increased interferon-gamma production.

Case Study 2: IDO Inhibition

Another study focused on the design of novel IDO inhibitors based on the triazolo[4,3-a]pyridine scaffold. These compounds were shown to have improved potency and selectivity compared to existing IDO inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the triazole ring or the indole moiety can significantly alter its potency and selectivity against various biological targets.

ModificationEffect on Activity
Substitution on Triazole RingIncreased PD-1/PD-L1 inhibition
Alteration of Indole PositionEnhanced neuroprotective properties

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